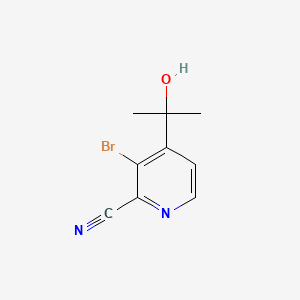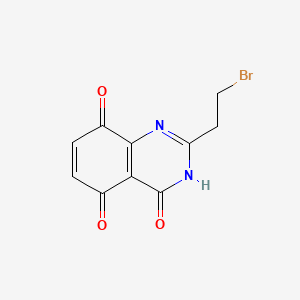
oxygen(2-);titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “oxygen(2-);titanium(4+)” is commonly known as titanium dioxide. It is an inorganic compound with the chemical formula TiO₂. Titanium dioxide is a white solid that is insoluble in water and is widely used as a pigment due to its brightness and high refractive index. It occurs naturally in several mineral forms, including rutile, anatase, and brookite. Titanium dioxide is extensively used in various applications, including paints, coatings, plastics, paper, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium dioxide can be synthesized through various methods, including:
-
Sulphate Process: : This method involves the digestion of ilmenite (FeTiO₃) or titanium slag with concentrated sulfuric acid to produce titanium sulfate. The titanium sulfate is then hydrolyzed to form hydrated titanium dioxide, which is subsequently calcined to produce titanium dioxide .
-
Chloride Process: : In this method, titanium-containing ores such as rutile are chlorinated to produce titanium tetrachloride (TiCl₄). The titanium tetrachloride is then purified by distillation and oxidized at high temperatures to produce titanium dioxide .
-
Sol-Gel Process: : This involves the hydrolysis and condensation of titanium alkoxides to form a gel, which is then dried and calcined to produce titanium dioxide nanoparticles .
Industrial Production Methods
The industrial production of titanium dioxide primarily utilizes the sulphate and chloride processes due to their efficiency and scalability. The chloride process is preferred for producing high-purity titanium dioxide, while the sulphate process is more cost-effective for producing large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium dioxide undergoes various chemical reactions, including:
-
Oxidation: : Titanium dioxide can be reduced to titanium(III) oxide (Ti₂O₃) or titanium(II) oxide (TiO) under reducing conditions .
-
Reduction: : Titanium dioxide can be reduced by hydrogen or carbon at high temperatures to produce lower oxides of titanium .
-
Substitution: : Titanium dioxide can react with halogens to form titanium halides, such as titanium tetrachloride (TiCl₄) .
Common Reagents and Conditions
Hydrochloric Acid: Reacts with titanium dioxide to form titanium tetrachloride.
Hydrogen: Reduces titanium dioxide to lower oxides at high temperatures.
Chlorine Gas: Used in the chloride process to produce titanium tetrachloride.
Major Products Formed
Titanium Tetrachloride (TiCl₄): Formed during the chloride process.
Titanium(III) Oxide (Ti₂O₃): and Titanium(II) Oxide (TiO) : Formed under reducing conditions.
Applications De Recherche Scientifique
Titanium dioxide has a wide range of scientific research applications, including:
-
Photocatalysis: : Titanium dioxide is widely used as a photocatalyst for the degradation of pollutants and hazardous materials due to its ability to generate reactive oxygen species under UV light .
-
Medicine: : Titanium dioxide nanoparticles are used in photodynamic therapy for the treatment of cancer and other diseases. They are also used in antimicrobial coatings and drug delivery systems .
-
Energy: : Titanium dioxide is used in dye-sensitized solar cells and as a photocatalyst for water splitting to produce hydrogen .
-
Environmental Applications: : Titanium dioxide is used in air and water purification systems due to its photocatalytic properties .
Mécanisme D'action
The mechanism by which titanium dioxide exerts its effects is primarily through the generation of reactive oxygen species (ROS) when exposed to UV light. These ROS, including hydroxyl radicals and superoxide anions, can cause oxidative damage to cells and microorganisms, leading to their inactivation or death . In photodynamic therapy, titanium dioxide nanoparticles are used to generate ROS to target and kill cancer cells .
Comparaison Avec Des Composés Similaires
Titanium dioxide can be compared with other metal oxides, such as:
-
Zinc Oxide (ZnO): : Like titanium dioxide, zinc oxide is used as a photocatalyst and in antimicrobial applications. zinc oxide has a lower band gap and is more effective under visible light .
-
Silicon Dioxide (SiO₂): : Silicon dioxide is used in various industrial applications but lacks the photocatalytic properties of titanium dioxide .
-
Aluminum Oxide (Al₂O₃): : Aluminum oxide is used as a catalyst and in abrasive applications but does not have the same photocatalytic properties as titanium dioxide .
Titanium dioxide is unique due to its high refractive index, strong UV light absorption, and excellent photocatalytic properties, making it highly versatile in various applications .
Propriétés
Formule moléculaire |
O3Ti-2 |
|---|---|
Poids moléculaire |
95.865 g/mol |
Nom IUPAC |
oxygen(2-);titanium(4+) |
InChI |
InChI=1S/3O.Ti/q3*-2;+4 |
Clé InChI |
PIXGJWVAFAMMHA-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


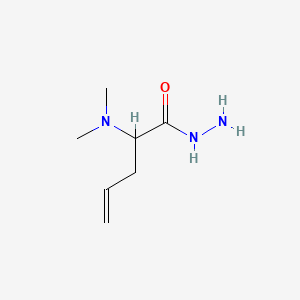
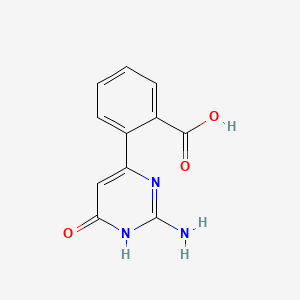



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
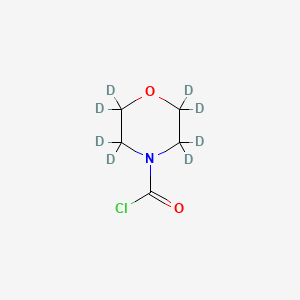
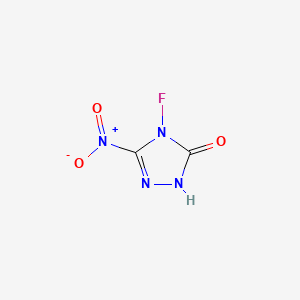
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
